An In-depth Technical Guide to 4-(1,2,4-Oxadiazol-5-yl)benzoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(1,2,4-Oxadiazol-5-yl)benzoic Acid: Synthesis, Properties, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 4-(1,2,4-oxadiazol-5-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, methods of synthesis, physicochemical properties, and potential applications, with a focus on providing practical insights for research and development.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is recognized as a valuable pharmacophore in drug discovery due to its favorable physicochemical properties and diverse biological activities. The 1,2,4-oxadiazole core is a bioisosteric equivalent for esters and amides, offering improved metabolic stability and pharmacokinetic profiles. Its derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The incorporation of a benzoic acid moiety introduces a versatile functional group that can participate in key interactions with biological targets and serve as a handle for further chemical modifications.
Chemical Structure and Identification
The chemical structure of 4-(1,2,4-oxadiazol-5-yl)benzoic acid is characterized by a benzoic acid group substituted at the 4-position with a 1,2,4-oxadiazole ring linked at its 5-position.
Molecular Formula: C₉H₆N₂O₃
Molecular Weight: 190.16 g/mol
CAS Number: 1557358-41-4[1]
Chemical Name: 4-(1,2,4-oxadiazol-5-yl)benzoic acid[1]
Diagram of the Chemical Structure of 4-(1,2,4-oxadiazol-5-yl)benzoic acid
Caption: Chemical structure of 4-(1,2,4-oxadiazol-5-yl)benzoic acid.
Synthesis of 4-(1,2,4-Oxadiazol-5-yl)benzoic Acid
Several synthetic routes can be envisioned for the preparation of 4-(1,2,4-oxadiazol-5-yl)benzoic acid. A prevalent and efficient method involves the construction of the 1,2,4-oxadiazole ring followed by modification of a precursor group to the carboxylic acid.
Synthesis via Oxidation of a Tolyl Precursor
A notable method for the synthesis of benzoic acids containing a 1,2,4-oxadiazole ring involves the selective oxidation of the corresponding tolyl derivative.[2] This approach offers high yields and a reduced number of synthetic steps.[2]
Workflow for the Synthesis of 4-(1,2,4-oxadiazol-5-yl)benzoic Acid
Caption: General workflow for the synthesis of 4-(1,2,4-oxadiazol-5-yl)benzoic acid.
Experimental Protocol: Synthesis via Oxidation
This protocol is a generalized procedure based on the method described by Krasouskaya et al. for analogous compounds.[2]
Step 1: Synthesis of 5-(4-methylphenyl)-1,2,4-oxadiazole
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Amidoxime Formation: To a solution of 4-methylbenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, the product, 4-methylbenzamidoxime, can be isolated by filtration or extraction.
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Acylation and Cyclization: The 4-methylbenzamidoxime is then reacted with a formic acid derivative (e.g., triethyl orthoformate or formyl chloride) in a suitable solvent. The intermediate O-acylamidoxime can be isolated or cyclized in situ by heating to yield 5-(4-methylphenyl)-1,2,4-oxadiazole. Purification can be achieved by recrystallization or column chromatography.
Step 2: Oxidation to 4-(1,2,4-oxadiazol-5-yl)benzoic acid
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In a reaction vessel, dissolve 5-(4-methylphenyl)-1,2,4-oxadiazole in glacial acetic acid.
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Add catalytic amounts of cobalt(II) acetate tetrahydrate and sodium bromide.
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Heat the reaction mixture to approximately 95 °C while bubbling air or oxygen through the solution.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature. The product, 4-(1,2,4-oxadiazol-5-yl)benzoic acid, will precipitate from the solution.
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Collect the solid product by filtration, wash with cold acetic acid and then water, and dry under vacuum.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₆N₂O₃ | - |
| Molecular Weight | 190.16 g/mol | - |
| Appearance | Predicted: White to off-white solid | General appearance of similar aromatic carboxylic acids |
| Melting Point | Not available. Predicted to be >200 °C | Based on related structures like 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (223 °C)[3] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. | General solubility of benzoic acid and its derivatives. |
| pKa | Not available. Predicted to be in the range of 3.5 - 4.5. | Based on the pKa of benzoic acid (4.2) and the electron-withdrawing nature of the 1,2,4-oxadiazole ring. |
Spectroscopic Characterization
The structure of 4-(1,2,4-oxadiazol-5-yl)benzoic acid can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring and the proton on the oxadiazole ring. The benzoic acid protons will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm). The carboxylic acid proton will be a broad singlet, often in the region of δ 12-13 ppm. The proton on the 1,2,4-oxadiazole ring will likely appear as a singlet further downfield.
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¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The aromatic carbons will resonate in the typical range of δ 120-140 ppm, and the carbons of the oxadiazole ring will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
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A broad O-H stretching band from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.
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A strong C=O stretching vibration from the carboxylic acid will be present around 1700-1680 cm⁻¹.
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C=N and C-O-C stretching vibrations from the oxadiazole ring are expected in the 1650-1550 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively.
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Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron impact (EI) or electrospray ionization (ESI) techniques can be used. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 190 or 191, respectively. The fragmentation pattern will be characteristic of the 1,2,4-oxadiazole and benzoic acid moieties.
Potential Applications in Drug Discovery and Materials Science
Derivatives of 1,2,4-oxadiazole are of significant interest in medicinal chemistry. The presence of the benzoic acid functionality in 4-(1,2,4-oxadiazol-5-yl)benzoic acid makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
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Enzyme Inhibition: The carboxylic acid group can act as a key binding motif for various enzyme active sites. For instance, 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety have been investigated as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.
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Anticancer Agents: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with demonstrated anticancer activity. The benzoic acid group can be further functionalized to improve targeting and efficacy.
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Materials Science: Benzoic acid derivatives are used in the development of liquid crystalline materials and sensors. The rigid, planar structure of the 1,2,4-oxadiazole ring combined with the benzoic acid moiety could be exploited in the design of novel organic materials.[2]
Conclusion
4-(1,2,4-Oxadiazol-5-yl)benzoic acid is a heterocyclic compound with a promising profile for applications in drug discovery and materials science. This guide has provided an in-depth overview of its structure, synthesis, and key properties based on available scientific literature. While specific experimental data for some physicochemical properties are yet to be reported, the synthetic routes and characterization methods outlined here provide a solid foundation for researchers to produce and study this molecule. The versatility of the 1,2,4-oxadiazole and benzoic acid moieties suggests that this compound will continue to be a valuable building block in the development of novel functional molecules.
References
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Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. Retrieved from [Link]
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NextSDS. (n.d.). 4-(1,2,4-oxadiazol-5-yl)benzoic acid — Chemical Substance Information. Retrieved from [Link]
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Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. Retrieved from [Link]
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PubChem. (n.d.). 4-[3-(2,5-Dichloro-4,6-dimethyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol. Retrieved from [Link]
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Gomtsyan, A., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. Retrieved from [Link]
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de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. Retrieved from [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Inhibitors of Papain-like Protease of SARS-CoV-2. Journal of Medicinal Chemistry. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19563-19576. Retrieved from [Link]
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